Pimavanserin metabolite M26 is a significant compound in the pharmacological landscape, particularly in the treatment of Parkinson's disease psychosis. Pimavanserin itself is the first United States Food and Drug Administration (FDA)-approved medication specifically for this indication. The primary mechanism of action for pimavanserin involves its role as an inverse agonist at serotonin 5-HT2A receptors, which distinguishes it from traditional antipsychotics that typically antagonize dopamine receptors. The metabolite M26, also known as N-desmethyl pimavanserin, is produced through the metabolic processes of pimavanserin and plays a crucial role in its therapeutic efficacy and pharmacokinetics .
Pimavanserin is classified as an atypical antipsychotic and is marketed under the brand name Nuplazid. It is primarily used to manage hallucinations and delusions associated with Parkinson's disease psychosis. The compound is synthesized from specific precursors and undergoes extensive hepatic metabolism, predominantly via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to the formation of its active metabolite M26 .
The synthesis of pimavanserin involves several chemical reactions that transform precursor compounds into the final product. The process typically employs various organic synthesis techniques, including:
The synthetic pathway is complex and requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product effectively.
Pimavanserin has a molecular formula of with a molecular weight of approximately 427.56 g/mol. Its structure features a piperidine ring linked to a fluorophenyl moiety, which is critical for its receptor-binding properties.
The compound's structural characteristics include:
The primary chemical reactions involved in the metabolism of pimavanserin include:
The metabolic stability of pimavanserin allows it to maintain effective plasma concentrations over extended periods, with a half-life of approximately 57 hours for pimavanserin and about 200 hours for M26 . These characteristics are crucial for its therapeutic applications.
Pimavanserin acts primarily as an inverse agonist at serotonin 5-HT2A receptors. This mechanism helps alleviate psychotic symptoms without antagonizing dopamine receptors, thus avoiding exacerbation of motor dysfunction in Parkinson's disease patients. The selectivity for serotonin receptors over dopamine receptors is what makes this compound unique among antipsychotics .
The pharmacodynamics involve:
Pimavanserin is characterized by:
Key chemical properties include:
Pimavanserin metabolite M26 has several scientific uses:
M26 significantly contributes to pimavanserin's overall pharmacodynamic profile through several key mechanisms:
Receptor Binding and Functional Activity: M26 maintains affinity for the 5-HT~2A~ receptor, though with slightly reduced potency compared to the parent compound. In vitro studies confirm its activity as an inverse agonist at this target, thereby sustaining the serotonergic modulation fundamental to pimavanserin's antipsychotic efficacy [3]. This conserved mechanism ensures continuity in managing psychotic symptoms despite the metabolic transformation. Notably, M26 exhibits negligible binding affinity (>300 nM) to dopaminergic (D~2~), histaminergic, muscarinic, or adrenergic receptors, preserving pimavanserin’s favorable motoric side effect profile [3] [9].
Pharmacokinetic-Pharmacodynamic Relationship: The metabolite possesses an exceptionally long elimination half-life of approximately 200 hours – over three times longer than pimavanserin's half-life of 57 hours [3] [9]. This pharmacokinetic parameter translates into sustained receptor occupancy and prolonged therapeutic effect, potentially contributing to the observed clinical durability of pimavanserin treatment. The extended half-life likely arises from its high plasma protein binding (comparable to pimavanserin's 94-97%) and reduced susceptibility to further hepatic metabolism [1] [3].
Neurotrophic Interactions: Emerging preclinical evidence suggests that M26, like pimavanserin, may stimulate the release of neurotrophic factors such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) [6]. This effect, mediated through 5-HT~2A~ receptor-dependent pathways involving extracellular signal-regulated kinase (ERK1/2) activation, indicates potential neuroprotective properties relevant to neurodegenerative disease progression [6]. In primary dopaminergic neuronal cultures exposed to the neurotoxin MPP+, pimavanserin analogues demonstrated significant protection against cell death, an effect blocked by GDNF-neutralizing antibodies, highlighting a GDNF-dependent mechanism [6].
Table 1: Comparative Pharmacodynamic and Pharmacokinetic Parameters of Pimavanserin and M26
Parameter | Pimavanserin | Metabolite M26 | Significance |
---|---|---|---|
Primary Target Activity | 5-HT~2A~ Inverse Agonist (Ki = 0.087-0.5 nM) | 5-HT~2A~ Inverse Agonist (Reduced affinity vs. parent) | Sustained antipsychotic mechanism |
D~2~ Receptor Affinity | Negligible (Ki > 300 nM) | Negligible (Ki > 300 nM) | Avoidance of motor side effects |
Half-life (t~1/2~) | 54-57 hours | ~200 hours | Prolonged therapeutic exposure |
Plasma Protein Binding | 94-97% | ~95% | Limited free fraction available |
Neurotrophic Effects | GDNF release confirmed | GDNF-dependent effects postulated | Potential neuroprotection |
The structural transformation from pimavanserin to M26 involves a specific and biochemically significant modification:
Site of Metabolism and Structural Modification: M26 arises from hydroxylation of the isobutyl side chain attached to the phenoxy moiety of pimavanserin. Specifically, cytochrome P450 enzymes (predominantly CYP3A4/5) catalyze the insertion of a hydroxyl group (-OH) at the terminal methyl group of the 2-methylpropoxy substituent, converting it into a 2-hydroxy-2-methylpropoxy group [8]. This metabolic step transforms the structure from N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide to 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea [8]. NMR characterization confirms significant downfield shifts in the carbon (δ~C~: 28.18 ppm to 27.11 ppm) and hydrogen (δ~H~: 0.96 ppm to 1.23 ppm) signals of the methyl groups, alongside the emergence of the hydroxylated carbon signal at δ~C~: 69.11 ppm [8].
Impact on Physicochemical Properties: The introduction of a polar hydroxyl group increases the metabolite's hydrophilicity compared to the parent drug. This alteration is evidenced by changes in chromatographic behavior during analytical separation. While the molecular weight increases by 16 Da (from 428 Da to 444 Da), the critical pharmacophore elements—the 4-fluorobenzyl group, the 1-methylpiperidin-4-yl group, and the urea linker—remain intact [8]. This structural conservation explains the retention of 5-HT~2A~ affinity while the added polarity may influence distribution kinetics and clearance pathways.
Molecular Docking Implications: Computational modeling studies comparing pimavanserin and M26 binding to the 5-HT~2A~ receptor reveal that despite the hydroxylation, both molecules adopt similar binding poses within the orthosteric site [8]. The hydroxyl group of M26 forms no additional strong hydrogen bonds with the receptor, indicating that its primary effect is not enhanced binding energy but rather altered physicochemical behavior influencing distribution and clearance. The conserved binding mode supports the observed maintenance of functional activity (inverse agonism) at the target receptor despite the metabolic alteration.
Table 2: Structural and Molecular Properties of Pimavanserin and Metabolite M26
Characteristic | Pimavanserin | Metabolite M26 |
---|---|---|
Chemical Formula | C~25~H~34~FN~3~O~2~ | C~25~H~34~FN~3~O~3~ |
Molecular Weight | 427.564 g/mol | 443.564 g/mol |
IUPAC Name | 1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-{[4-(2-methylpropoxy)phenyl]methyl}urea | 1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-{[4-(2-hydroxy-2-methylpropoxy)phenyl]methyl}urea |
Key Modification Site | Isobutyl side chain (2-methylpropoxy) | Hydroxylated isobutyl (2-hydroxy-2-methylpropoxy) |
Polarity | LogP ~4.19 (Predicted) | Increased hydrophilicity vs. parent |
Binding Pose to 5-HT~2A~ | Stable docking conformation | Similar conformation, no new strong H-bonds |
The discovery and characterization of M26 extends beyond understanding pimavanserin's pharmacology, offering broader implications for neuropsychiatric drug development:
Analytical Chemistry and Metabolite Profiling: The identification of M26 and nine additional metabolites during microbial transformation studies using Cunninghamella blakesleeana AS 3.970 highlights sophisticated LC-MS/MS methodologies capable of detecting and characterizing low-abundance neuroactive metabolites [8]. This fungal model, expressing cytochrome P450 isoenzymes analogous to human hepatic CYP3A4/5, provides a validated system for predicting human metabolic pathways. The detection of M26 as the major metabolite underscores the importance of focusing on high-abundance, long-half-life metabolites for pharmacodynamic relevance. These techniques establish a blueprint for comprehensive metabolic mapping of novel neuropsychiatric agents, particularly those targeting monoamine receptors where active metabolites significantly contribute to efficacy or toxicity profiles.
Implications for Drug Design and Optimization: The retention of 5-HT~2A~ affinity in M26, despite its altered structure, demonstrates that strategic metabolic modifications can yield derivatives with optimized pharmacokinetic properties (e.g., prolonged half-life) without sacrificing target engagement. This presents a potential strategy for designing next-generation antipsychotics: intentionally incorporating hydroxyl groups at metabolically stable positions on existing pharmacophores to enhance duration of action. Furthermore, the lack of M26's interference with motor function (due to absence of D~2~ blockade) validates the continued pursuit of highly selective 5-HT~2A~ modulators over multi-receptor targeting antipsychotics for indications like PDP or dementia-related psychosis, where extrapyramidal symptoms are a major limitation of current off-label therapies [2] [9].
Regulatory and Therapeutic Personalization: Identifying and quantifying M26 has implications for therapeutic drug monitoring (TDM), particularly given its long half-life and potential accumulation, especially in patients with impaired CYP function or those on concomitant CYP3A4 inhibitors (e.g., ketoconazole) [3] [9]. Understanding M26's contribution to overall efficacy becomes crucial for dose optimization in special populations. Moreover, the metabolite’s profile supports regulatory evaluations of pimavanserin's benefit-risk in dementia-related psychosis (DRP). While pimavanserin carries a black box warning for increased mortality in elderly dementia patients (common to all antipsychotics), evidence suggesting that its mechanism—and by extension, M26's—avoids detrimental cognitive or motor effects could position it as a preferred option if approved for DRP [2] [9]. The HARMONY trial, though stopped early for futility in DRP, provided valuable data on relapse rates, informing future study designs focused on metabolite contributions [1].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2